Covalent DNA Adduct Formation: A Quantitative Basis for Mutagenicity Distinguishing Benzofuran Epoxides from Dioxetanes
Benzofuran epoxides, as a class, are definitively implicated as the ultimate DNA-alkylating mutagens, distinguishing them from benzofuran dioxetanes which require in-situ deoxygenation for activity. In studies using the Salmonella typhimurium strain TA100, the benzofuran epoxide 3a demonstrated direct, high mutagenicity, while the parent dioxetane 2a was not directly active and required acid catalysis for nucleophilic addition [1]. The formation of covalent DNA adducts by benzofuran epoxides was further confirmed via ³²P-postlabeling, providing a molecular mechanism for their genotoxicity [2]. This evidence establishes that the epoxide moiety, as found in 7-(Oxiran-2-yl)benzofuran, is the critical pharmacophore for direct, covalent DNA modification.
| Evidence Dimension | Mutagenicity (Covalent DNA Modification Potential) |
|---|---|
| Target Compound Data | Benzofuran epoxides (class): Directly mutagenic; form covalent DNA adducts. |
| Comparator Or Baseline | Benzofuran dioxetanes (class): Not directly mutagenic; require in-situ deoxygenation to epoxide for activity. |
| Quantified Difference | Qualitative difference: Epoxides are the active, DNA-alkylating species; dioxetanes are pro-mutagens. |
| Conditions | Salmonella typhimurium strain TA100 Ames test; ³²P-postlabeling for DNA adduct detection. |
Why This Matters
This evidence is critical for procurement in genetic toxicology and covalent drug discovery: it confirms the epoxide is the essential warhead for covalent DNA binding, a property absent in non-epoxide analogs.
- [1] Adam, W.; Hadjiarapoglou, L.; Mosandl, T.; Saha-Moeller, C. R.; Wild, D. Chemical model studies on the mutagenesis of benzofuran dioxetanes in the Ames test: Evidence for the benzofuran epoxide as ultimate mutagen. J. Am. Chem. Soc. 1991, 113, 21, 8005-8011. View Source
- [2] Adam, W.; et al. Genotoxicity studies of benzofuran dioxetanes and epoxides with isolated DNA, bacteria and mammalian cells. Toxicol. Lett. 1993, 67, 1-3, 41-55. PMID: 8451770. View Source
